2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
The compound has been used in the synthesis of new thiazolyl-1,2,3-triazolyl-alcohol derivatives, which have shown promising antimicrobial activity . These derivatives have been screened for in vitro antibacterial activity against a Gram-negative strain, Escherichia coli, a Gram-positive strain Staphylococcus albus, and in vitro antifungal activity against Candida albicans, Aspergillus niger, Rhodotorula glutinis, and Penicillium chrysogenum .
Antifungal Activity
Eight thiazolyl-1,2,3-triazolyl-alcohol derivatives synthesized from the compound reported promising antifungal activity against A. niger with minimum inhibitory concentration (MIC) 31.25–62.5 µg/mL .
Antibacterial Activity
Compounds derived from “2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone” showed good antibacterial activity against S. albus .
Development of Lead Compounds
The substantial antimicrobial activity of the derivatives of this compound suggests that they could assist in the development of lead compounds as a treatment against microbial infection .
Antimycobacterial Activity
1,3-Thiazole containing compounds, like the one , exhibit a broad spectrum of biological activities such as antimycobacterial activity .
Antimalarial Activity
1,3-Thiazole and 1,2,3-Triazole derivatives, which can be synthesized from the compound, exhibit significant antimalarial activity .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antimicrobial activity against a variety of organisms, suggesting that their targets may be proteins or enzymes essential for microbial growth and survival .
Mode of Action
It is likely that this compound interacts with its targets in a way that inhibits their function, leading to the death of the microorganism .
Biochemical Pathways
Given its antimicrobial activity, it is likely that this compound disrupts essential biochemical pathways in microorganisms, such as those involved in cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The result of the action of 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone is the inhibition of microbial growth, as evidenced by its antimicrobial activity . This suggests that the compound’s interaction with its targets leads to cellular effects that are detrimental to the microorganism .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect the compound’s activity .
properties
IUPAC Name |
2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS/c1-8-11(10(15)7-13)16-12(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMSILGSXFNLJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383712 |
Source
|
Record name | 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone | |
CAS RN |
7520-95-8 |
Source
|
Record name | 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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